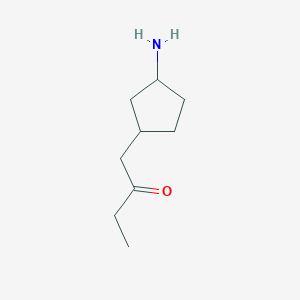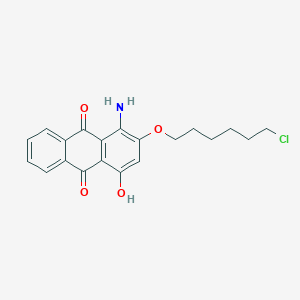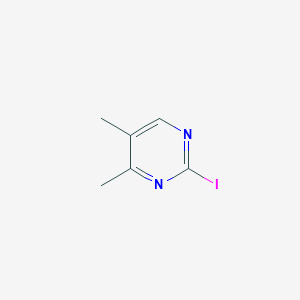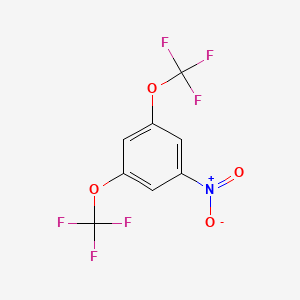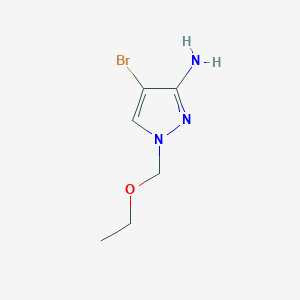
3-(3,3,3-Trifluoro-2-hydroxypropyl)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,3,3-Trifluoro-2-hydroxypropyl)piperidin-2-one is a fluorinated organic compound with the molecular formula C8H12F3NO2. This compound is characterized by the presence of a trifluoromethyl group, a hydroxy group, and a piperidinone ring. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3,3-Trifluoro-2-hydroxypropyl)piperidin-2-one typically involves the reaction of 3,3,3-trifluoropropene with piperidin-2-one in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and pressures to facilitate the addition of the trifluoromethyl group to the piperidinone ring. The process may also involve the use of solvents such as dichloromethane or tetrahydrofuran to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound produced on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,3,3-Trifluoro-2-hydroxypropyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The piperidinone ring can be reduced to form a piperidine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for the reduction of the piperidinone ring.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 3-(3,3,3-Trifluoro-2-oxopropyl)piperidin-2-one.
Reduction: Formation of 3-(3,3,3-Trifluoro-2-hydroxypropyl)piperidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3,3,3-Trifluoro-2-hydroxypropyl)piperidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with unique chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 3-(3,3,3-Trifluoro-2-hydroxypropyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their function. The piperidinone ring provides structural stability and contributes to the compound’s overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,3,3-Trifluoro-2-hydroxypropyl)piperidin-4-ol: Similar structure but with a hydroxy group at the 4-position of the piperidine ring.
3,3,3-Trifluoro-1,2-propanediol: Contains a trifluoromethyl group and two hydroxy groups but lacks the piperidinone ring.
Uniqueness
3-(3,3,3-Trifluoro-2-hydroxypropyl)piperidin-2-one is unique due to the combination of the trifluoromethyl group, hydroxy group, and piperidinone ring. This combination imparts distinct chemical properties, such as enhanced lipophilicity and stability, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H12F3NO2 |
|---|---|
Peso molecular |
211.18 g/mol |
Nombre IUPAC |
3-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-2-one |
InChI |
InChI=1S/C8H12F3NO2/c9-8(10,11)6(13)4-5-2-1-3-12-7(5)14/h5-6,13H,1-4H2,(H,12,14) |
Clave InChI |
DCFCRGFNFYFFBL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=O)NC1)CC(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


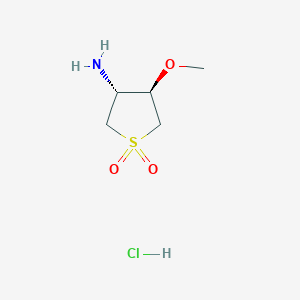


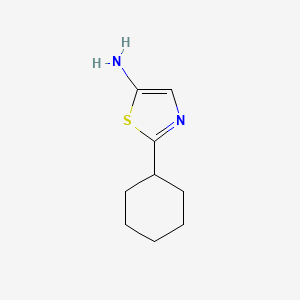

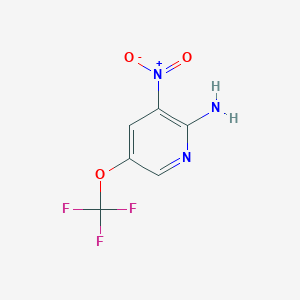
![6-Phenyl-4-[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13148651.png)
